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molecular formula C12H8N2O2 B130778 3-Nitro-9H-carbazole CAS No. 3077-85-8

3-Nitro-9H-carbazole

Cat. No. B130778
M. Wt: 212.2 g/mol
InChI Key: ZYNHZTIMNJKVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232312B2

Procedure details

2.2 g 9-(2-phenylsulphonyl-ethyl)-3-nitro-9H-carbazole are dissolved in 40 ml of tetrahydrofuran, combined with 700 mg potassium-tert.-butoxide and stirred for 2 hours at ambient temperature. A further 100 mg potassium-tert.-butoxide are added and the mixture is stirred for 4 hours at ambient temperature. Then another 100 mg potassium-tert.-butoxide are added. The mixture is heated for 2 hours to 50° C., divided between ethyl acetate and 1 N hydrochloric acid, the organic phase is washed with saturated sodium chloride solution and dried with magnesium sulphate. After elimination of the solvents in vacuo the residue is chromatographed on silica gel (cyclohexane/ethyl acetate 90:10 to 80:20).
Name
9-(2-phenylsulphonyl-ethyl)-3-nitro-9H-carbazole
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
potassium tert.-butoxide
Quantity
700 mg
Type
reactant
Reaction Step Two
Name
potassium tert.-butoxide
Quantity
100 mg
Type
reactant
Reaction Step Three
Name
potassium tert.-butoxide
Quantity
100 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1(S(CC[N:12]2[C:24]3[CH:23]=[CH:22][C:21]([N+:25]([O-:27])=[O:26])=[CH:20][C:19]=3[C:18]3[C:13]2=[CH:14][CH:15]=[CH:16][CH:17]=3)(=O)=O)C=CC=CC=1.[K].CC(C)([O-])C.C(OCC)(=O)C.Cl>O1CCCC1>[N+:25]([C:21]1[CH:22]=[CH:23][C:24]2[NH:12][C:13]3[C:18]([C:19]=2[CH:20]=1)=[CH:17][CH:16]=[CH:15][CH:14]=3)([O-:27])=[O:26] |f:1.2,^1:27|

Inputs

Step One
Name
9-(2-phenylsulphonyl-ethyl)-3-nitro-9H-carbazole
Quantity
2.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)CCN1C2=CC=CC=C2C=2C=C(C=CC12)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
potassium tert.-butoxide
Quantity
700 mg
Type
reactant
Smiles
[K].CC(C)([O-])C
Step Three
Name
potassium tert.-butoxide
Quantity
100 mg
Type
reactant
Smiles
[K].CC(C)([O-])C
Step Four
Name
potassium tert.-butoxide
Quantity
100 mg
Type
reactant
Smiles
[K].CC(C)([O-])C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 4 hours at ambient temperature
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated for 2 hours to 50° C.
WASH
Type
WASH
Details
the organic phase is washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulphate
CUSTOM
Type
CUSTOM
Details
After elimination of the solvents in vacuo the residue is chromatographed on silica gel (cyclohexane/ethyl acetate 90:10 to 80:20)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
[N+](=O)([O-])C=1C=CC=2NC3=CC=CC=C3C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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